molecular formula C9H6ClF3O2 B1356668 3'-Chloro-5'-(trifluoromethoxy)acetophenone CAS No. 886503-42-0

3'-Chloro-5'-(trifluoromethoxy)acetophenone

Cat. No. B1356668
M. Wt: 238.59 g/mol
InChI Key: JIZQMRMVMMKCGE-UHFFFAOYSA-N
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Description

3’-Chloro-5’-(trifluoromethoxy)acetophenone is a meta-substituted acetophenone . It is a compound with the molecular formula C9H6ClF3O2 .


Molecular Structure Analysis

The molecular structure of 3’-Chloro-5’-(trifluoromethoxy)acetophenone can be represented by the InChI code: 1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 . The compound has a molecular weight of 238.59 g/mol .


Physical And Chemical Properties Analysis

3’-Chloro-5’-(trifluoromethoxy)acetophenone is a liquid at ambient temperature . It has a molecular weight of 238.59 g/mol . The compound has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Corrosion Inhibition

3'-Chloro-5'-(trifluoromethoxy)acetophenone-related compounds, such as triazole derivatives, have been explored for their corrosion inhibition properties. Studies show that these derivatives are effective in preventing mild steel corrosion in acidic environments. The inhibition efficiency was confirmed through various methods including weight loss measurements, electrochemical tests, and scanning electron microscopy (SEM) (Li et al., 2008), (Li et al., 2007).

Inorganic Analysis

2,4-hydroxy-5-chloro-acetophenone, a related compound, has been identified as a sensitive colorimetric reagent for detecting iron(III) and uranyl(II) ions. This discovery is significant in the field of inorganic analysis (Banerji & Dey, 1958).

Organic Synthesis

In organic synthesis, derivatives of 3'-Chloro-5'-(trifluoromethoxy)acetophenone have been utilized in various reactions. For instance, the compound has been employed in the asymmetric hydrogenation of N-aryl imines, yielding high enantioselectivities (Mršić et al., 2009). Additionally, the compound has been used in Claisen condensation reactions to synthesize 2-(trifluoroacetyl)chromones and other derivatives (Irgashev et al., 2009).

Materials Science

In materials science, 3'-Chloro-5'-(trifluoromethoxy)acetophenone has been instrumental in the development of novel fluorine-containing polyimides. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them useful in various applications (Yin et al., 2005).

Biocatalysis

In the field of biocatalysis, a novel bacterial strain was discovered that uses a derivative of 3'-Chloro-5'-(trifluoromethoxy)acetophenone for asymmetric reduction, producing high enantiometric excess values. This discovery opens new possibilities in chiral synthesis and biocatalytic applications (Wang et al., 2011).

Safety And Hazards

3’-Chloro-5’-(trifluoromethoxy)acetophenone is classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZQMRMVMMKCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590673
Record name 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-(trifluoromethoxy)acetophenone

CAS RN

886503-42-0
Record name 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-5'-(trifluoromethoxy)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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